molecular formula C9H18N2 B1502642 (S)-1-(Pyrrolidin-3-ylmethyl)pyrrolidine

(S)-1-(Pyrrolidin-3-ylmethyl)pyrrolidine

Cat. No.: B1502642
M. Wt: 154.25 g/mol
InChI Key: DZFGWNNSHNOGPV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(Pyrrolidin-3-ylmethyl)pyrrolidine is a bicyclic amine featuring two pyrrolidine rings connected via a methylene bridge at the 3-position of the parent pyrrolidine. The (S)-stereochemistry at the chiral center confers distinct stereoelectronic properties, making it valuable in asymmetric catalysis and drug discovery. For instance, it has been utilized as a catalyst in direct asymmetric Michael reactions, where its stereochemical control is influenced by the spatial arrangement of substituents . Its structural flexibility allows for modifications that enhance binding affinity or catalytic efficacy, positioning it as a scaffold of interest in medicinal and synthetic chemistry.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-[[(3S)-pyrrolidin-3-yl]methyl]pyrrolidine

InChI

InChI=1S/C9H18N2/c1-2-6-11(5-1)8-9-3-4-10-7-9/h9-10H,1-8H2/t9-/m0/s1

InChI Key

DZFGWNNSHNOGPV-VIFPVBQESA-N

Isomeric SMILES

C1CCN(C1)C[C@H]2CCNC2

Canonical SMILES

C1CCN(C1)CC2CCNC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The activity of pyrrolidine derivatives is highly dependent on substituent type and position. For example:

  • (S)-2-(Morpholinomethyl)pyrrolidine: This analog replaces the pyrrolidinylmethyl group with a morpholino moiety, demonstrating superior stereochemical control in catalytic reactions compared to (S)-1-(Pyrrolidin-3-ylmethyl)pyrrolidine. The morpholino group’s electron-rich oxygen enhances transition-state stabilization, improving enantioselectivity .
  • CXCR4 Antagonists (e.g., Compound 51a) : Substitution at the pyrrolidine’s 3-position with a methyl group (R1 = 3-CH3) significantly boosts binding affinity to the CXCR4 receptor, highlighting the importance of hydrophobic interactions in receptor-ligand recognition .

Stereochemical Influence

Stereochemistry critically dictates pharmacological and catalytic outcomes:

  • Melanocortin Receptor Ligands: (S,R)-configured pyrrolidines act as full agonists at the hMC4R, whereas (R,S) isomers retain receptor affinity but fail to stimulate cAMP production . This mirrors the stereospecificity observed in this compound’s catalytic applications.
  • Pyrrolidine Boronic Acids : Despite opposite chirality (R vs. S), some enantiomers adopt similar binding modes in proteasome inhibition, though potency varies . For (S)-configured compounds like the target, stereochemistry often dictates metabolic stability or off-target effects.

Table 2: Stereochemical Effects on Activity

Compound Class Stereochemistry Functional Outcome
Melanocortin Ligands S,R Full agonist activity
Melanocortin Ligands R,S Reduced cAMP production
This compound S Optimal catalytic stereocontrol

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